3,7-Dimethyl-1-propargylxanthine (DMPX) is a xanthine derivative widely employed in scientific research as a selective antagonist of the adenosine A2A receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ] Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, immune function, and cardiovascular regulation. Adenosine exerts its effects by binding to four subtypes of adenosine receptors: A1, A2A, A2B, and A3. DMPX specifically targets the A2A receptor subtype, preventing adenosine from binding and activating this receptor.
3,7-Dimethyl-1-propargylxanthine is classified under the category of xanthine derivatives. It is synthesized primarily in laboratory settings for research purposes. The compound is notable for its selective antagonistic properties towards adenosine receptors, making it a subject of interest in pharmacological studies focused on neurological disorders and other medical conditions influenced by adenosine signaling pathways .
The synthesis of 3,7-dimethyl-1-propargylxanthine has been explored through various methodologies. A prominent synthetic route involves starting from 3-propargyl-5,6-diaminouracil. This method has shown to be effective in producing the desired xanthine derivative with high yields and purity. The synthesis typically includes the following steps:
The detailed reaction conditions may vary depending on the specific derivatives being synthesized, but the core methodology remains consistent across studies .
The molecular formula for 3,7-dimethyl-1-propargylxanthine is C₁₄H₁₈N₄O₂. Its structure features a xanthine core with two methyl groups at positions 3 and 7, along with a propargyl group at position 1. This structural arrangement is crucial for its interaction with adenosine receptors.
The three-dimensional conformation of this compound significantly affects its biological activity and receptor selectivity .
3,7-Dimethyl-1-propargylxanthine participates in various chemical reactions primarily involving its interaction with adenosine receptors. As an antagonist, it competes with endogenous adenosine for binding sites on these receptors.
The mechanism of action of 3,7-dimethyl-1-propargylxanthine primarily involves antagonism at adenosine A2A receptors. By blocking these receptors, the compound modulates various physiological processes influenced by adenosine signaling.
The physical properties of 3,7-dimethyl-1-propargylxanthine include:
These properties are essential for understanding its behavior in biological systems and during synthesis .
3,7-Dimethyl-1-propargylxanthine has several scientific applications:
3,7-Dimethyl-1-propargylxanthine (DMPX) is a xanthine derivative with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol. Its systematic IUPAC name is 3,7-dimethyl-1-(prop-2-yn-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The structure features:
The compound’s canonical SMILES representation is CN1C(=O)N(CC#C)C(=O)c2c1ncn2C
, and its InChI key is IORPOFJLSIHJOG-UHFFFAOYSA-N
[8] [9]. It typically presents as a white-to-beige crystalline powder, soluble in dimethyl sulfoxide (DMSO; 15 mg/mL) but with limited aqueous solubility [8].
Table 1: Atomic Positions and Substituents in DMPX
Position | Substituent/Group | Role in Pharmacophore |
---|---|---|
N1 | Propargyl | A₂ₐ receptor selectivity |
N3 | Methyl | Enhanced binding affinity |
N7 | Methyl | Metabolic stability |
C8 | Unsubstituted | Site for SAR modulation |
The synthesis of DMPX employs strategies optimized for xanthine functionalization. The most efficient route involves cyclization of 3-propargyl-5,6-diaminouracil under alkaline conditions, followed by formic acid-mediated ring closure to form the xanthine core [2]. Key steps include:
For 8-substituted derivatives (e.g., 8-styryl-DMPX analogs), palladium-catalyzed Heck coupling introduces aryl or styryl groups at C8. For example:
Table 2: Synthetic Routes for Key DMPX Derivatives
Derivative | Key Reagent | Conditions | Yield |
---|---|---|---|
DMPX (base compound) | 3-Propargyl-5,6-diaminouracil | Formic acid, 100°C | ~60% |
8-(m-Bromostyryl)-DMPX | 3-Bromostyrene | Pd(OAc)₂, PPh₃, DMF, 80°C | 45–55% |
8-(3,4-Dimethoxystyryl)-DMPX | 3,4-Dimethoxystyrene | Pd-catalyst, base, reflux | 50–60% |
DMPX exhibits moderate adenosine receptor antagonism (A₂ₐ Kᵢ ~16,000 nM in rats), but strategic modifications dramatically enhance potency and selectivity:
Table 3: Affinity and Selectivity of Key DMPX Derivatives
Compound | A₂ₐ Kᵢ (nM) | A₁ Kᵢ (nM) | Selectivity (A₂ₐ/A₁) |
---|---|---|---|
DMPX (unsubstituted) | 16,000 | 45,000 | ~2.8 |
BS-DMPX | 8 | 1,170 | 146 |
CS-DMPX | 13 | 1,300 | 100 |
8-(3,4-Dimethoxystyryl) | 15 | 2,500 | 167 |
DMPX derivatives with 8-styryl groups exhibit significant photoisomerization under light exposure, limiting their experimental utility. The styryl moiety undergoes E-to-Z isomerization upon irradiation, altering receptor binding:
Table 4: Photoisomerization Kinetics of 8-Substituted DMPX Analogs
Derivative | Half-life (Light Exposure) | Primary Isomerization Product | Impact on A₂ₐ Kᵢ |
---|---|---|---|
BS-DMPX | <30 minutes | Z-isomer | 10-fold increase |
8-(3,4-Dimethoxystyryl) | >60 minutes | Z-isomer | 8-fold increase |
Unsubstituted DMPX | Stable | N/A | None |
This photolability necessitates stringent handling protocols in pharmacological studies but does not affect the core DMPX scaffold lacking C8 modifications [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7